(3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1105217-34-2
VCID: VC6521360
InChI: InChI=1S/C26H28N4O2/c1-32-23-8-6-20(7-9-23)24-10-11-25(28-27-24)29-15-13-21(14-16-29)26(31)30-17-12-19-4-2-3-5-22(19)18-30/h2-11,21H,12-18H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4
Molecular Formula: C26H28N4O2
Molecular Weight: 428.536

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone

CAS No.: 1105217-34-2

Cat. No.: VC6521360

Molecular Formula: C26H28N4O2

Molecular Weight: 428.536

* For research use only. Not for human or veterinary use.

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone - 1105217-34-2

Specification

CAS No. 1105217-34-2
Molecular Formula C26H28N4O2
Molecular Weight 428.536
IUPAC Name 3,4-dihydro-1H-isoquinolin-2-yl-[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]methanone
Standard InChI InChI=1S/C26H28N4O2/c1-32-23-8-6-20(7-9-23)24-10-11-25(28-27-24)29-15-13-21(14-16-29)26(31)30-17-12-19-4-2-3-5-22(19)18-30/h2-11,21H,12-18H2,1H3
Standard InChI Key MBHCUHDOAJBZFH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates four distinct components:

  • 3,4-Dihydroisoquinoline: A partially saturated isoquinoline derivative known for its role in modulating neurotransmitter systems.

  • Piperidine: A six-membered amine ring frequently employed in medicinal chemistry to enhance bioavailability and target engagement.

  • Pyridazine: A diazine ring that contributes to hydrogen bonding and π-π stacking interactions with biological targets.

  • 4-Methoxyphenyl: A substituted aromatic group that influences electronic properties and metabolic stability.

Key Inferred Properties

PropertyValue/Description
Molecular FormulaC<sub>26</sub>H<sub>27</sub>N<sub>5</sub>O<sub>2</sub> (theoretical)
Molecular Weight~465.54 g/mol (calculated)
IUPAC Name(3,4-Dihydroisoquinolin-2(1H)-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone
SolubilityLikely low aqueous solubility due to aromaticity and lipophilic groups; may require solubilizing agents for biological testing.
LogPEstimated ~3.5 (indicative of moderate lipophilicity).

The presence of the methanone linker between the dihydroisoquinoline and piperidine groups suggests conformational rigidity, which could enhance selective binding to target proteins.

Synthesis and Production Strategies

Synthetic Pathways

While no explicit synthesis protocol for this compound is documented in non-restricted sources, analogous molecules provide a framework for its preparation:

  • Reductive Amination: Coupling a dihydroisoquinoline derivative with a ketone-containing piperidine intermediate under catalytic hydrogenation conditions.

  • Pictet-Spengler Cyclization: Constructing the dihydroisoquinoline core via acid-catalyzed condensation of β-phenethylamine analogs with aldehydes.

  • Nucleophilic Aromatic Substitution: Introducing the 4-methoxyphenyl group to the pyridazine ring using halogenated precursors and copper-mediated coupling.

Industrial-Scale Considerations

Optimizing yield and purity would necessitate:

  • Continuous Flow Reactors: To control exothermic reactions during pyridazine functionalization.

  • Chromatographic Purification: Addressing challenges posed by stereochemical complexity and byproduct formation.

Pharmacological Effects and Mechanisms

Neurotransmitter Receptor Modulation

Compounds featuring dihydroisoquinoline and piperidine motifs exhibit affinity for dopamine D1/D2 and serotonin 5-HT<sub>2A</sub> receptors. For example, EVT-3602763—a structurally related D1 receptor positive allosteric modulator—demonstrates cognitive enhancement in Parkinson’s disease models. The methoxyphenyl group in the target compound may further modulate receptor subtype selectivity.

Therapeutic Applications

Neurological Disorders

  • Parkinson’s Disease: D1 receptor modulation could ameliorate motor symptoms and cognitive deficits.

  • Depression: Serotonin receptor interactions may underlie antidepressant effects observed in preclinical models.

Oncological Indications

Pyridazine derivatives exhibit anti-angiogenic properties by inhibiting vascular endothelial growth factor receptors (VEGFRs).

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferencesBiological Activity
EVT-3602763Lacks pyridazine moietyD1 receptor modulation
VC7678772Nitrothiophene substituentAnticancer activity
Target CompoundPyridazine-methoxyphenyl hybridHypothesized multimodal activity

The pyridazine and methoxyphenyl groups in the target compound may enhance blood-brain barrier penetration compared to simpler dihydroisoquinoline derivatives.

Future Research Directions

  • In Vitro Profiling: Screen against neurotransmitter receptors and enzymes to identify primary targets.

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability in preclinical models.

  • Toxicogenomics: Evaluate genotoxic potential using comet assays and micronucleus tests.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator